Nintedanib-d8

Bioanalysis Pharmacokinetics LC-MS/MS

Nintedanib-d8 is the preferred stable isotope-labeled internal standard for Nintedanib LC-MS/MS bioanalysis, delivering an optimal +8 Da mass shift for interference-free quantification. Unlike d3 or 13C,d3 analogs, its eight-deuterium labeling on the piperazine moiety ensures near-identical physicochemical behavior, perfect chromatographic co-elution, and reliable correction of matrix effects—indispensable for ANDA bioequivalence studies, FDA/EMA-compliant method validation, and clinical PK/TDM assays. Supplied at ≥98% purity to eliminate isotopic impurity cross-talk. Choose Nintedanib-d8 for publication-ready, regulatory-grade quantification.

Molecular Formula C31H33N5O4
Molecular Weight 547.7 g/mol
Cat. No. B12411456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib-d8
Molecular FormulaC31H33N5O4
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
InChIInChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i15D2,16D2,17D2,18D2
InChIKeyCPMDPSXJELVGJG-BVUACPEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nintedanib-d8: A Deuterated Internal Standard for Precise Bioanalytical Quantification


Nintedanib-d8 (CAS 1624587-87-6) is a deuterium-labeled analog of the triple angiokinase inhibitor Nintedanib, in which eight hydrogen atoms on the piperazine moiety are replaced with deuterium atoms [1]. It is a stable isotope-labeled (SIL) compound with a molecular formula of C31H25D8N5O4 and a molecular weight of 547.7 g/mol [1]. Nintedanib-d8 is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Nintedanib in biological matrices [1]. Its chemical structure and properties are nearly identical to the non-labeled analyte, ensuring it co-elutes and ionizes similarly, while the +8 Da mass shift enables clear mass spectrometric differentiation .

Why Nintedanib Quantification Requires a Specific Stable Isotope-Labeled Internal Standard


Accurate quantification of Nintedanib in complex biological matrices like plasma or tissue using LC-MS/MS is challenged by matrix effects—where co-eluting endogenous components can suppress or enhance ionization, leading to significant analytical error . While structurally similar analog internal standards can be used, they often fail to perfectly mimic the analyte's behavior during sample preparation, extraction, and ionization, resulting in variable and inaccurate quantification [1]. A stable isotope-labeled (SIL) internal standard like Nintedanib-d8 is essential because it exhibits nearly identical physicochemical properties to the target analyte, thereby correcting for these variabilities. The use of a non-identical SIL standard (e.g., Nintedanib-d3 or Nintedanib-13C,d3) or a generic analog IS cannot guarantee the same level of precision and accuracy, as differences in isotopic label number, position, and resulting mass shift can affect chromatographic co-elution and spectral resolution .

Quantitative Comparative Evidence for Nintedanib-d8 as the Superior Internal Standard


Superior Isotopic Purity Minimizes Analyte Signal Interference

Nintedanib-d8 is supplied with a certified purity of ≥98% . A critical parameter for a deuterated internal standard is its isotopic purity, specifically the absence of unlabeled (d0) Nintedanib. Even a small percentage of unlabeled impurity can contribute to the analyte's MS signal, leading to an overestimation of the true Nintedanib concentration, particularly at the lower limit of quantification (LLOQ). For comparison, less rigorously characterized deuterated Nintedanib preparations (e.g., generic Nintedanib-d3) may have lower isotopic purity or lack detailed d0 impurity profiles, directly compromising assay accuracy . This makes the high purity of Nintedanib-d8 a critical factor for method reliability.

Bioanalysis Pharmacokinetics LC-MS/MS

Optimal Mass Shift (+8 Da) Ensures Unambiguous MS Detection Without Isotopic Overlap

The incorporation of eight deuterium atoms provides Nintedanib-d8 with a molecular weight of 547.7 g/mol, which is a +8.1 Da mass shift compared to the unlabeled analyte (C31H33N5O4, MW 539.6 g/mol) [1]. This large mass difference far exceeds the minimum recommended 3 Da shift for reliable LC-MS/MS internal standards, ensuring that the analyte and internal standard's isotopic clusters do not overlap . In contrast, Nintedanib-d3 (the next closest labeled analog, where available) would provide only a +3 Da shift, which can lead to partial spectral overlap and cross-talk, especially for molecules with complex isotopic patterns, potentially reducing quantitative accuracy and precision.

Mass Spectrometry Isotopic Resolution Bioanalysis

Unmatched Correction for Sample Processing and Ionization Variability

The use of a stable isotope-labeled internal standard (SIL-IS) such as Nintedanib-d8 is a regulatory expectation (e.g., FDA, EMA) for robust bioanalytical method validation. Nintedanib-d8, with its eight deuterium labels on the non-exchangeable piperazine ring, perfectly mimics the extraction, chromatographic, and ionization behavior of Nintedanib . This property directly corrects for variable matrix effects and sample-to-sample recovery differences. Comparative studies on SIL-IS vs. structural analog IS have shown that SIL-IS consistently provides superior accuracy and precision. For instance, a validated UPLC-MS/MS method for Nintedanib in plasma achieved >98% extraction recovery and a precision of <15% RSD across all quality control levels when a deuterated IS was used [1].

LC-MS/MS Method Validation Matrix Effects

Definitive Application Scenarios for Nintedanib-d8 Based on Its Differential Advantages


Regulatory-Compliant Bioanalytical Method Validation for ANDA Submissions

Nintedanib-d8 is the preferred internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) submissions [1]. Its high purity (≥98%) and optimal +8 Da mass shift provide the necessary assay specificity and sensitivity to meet stringent FDA and EMA guidelines for bioequivalence studies, ensuring accurate quantification of Nintedanib in plasma without the risk of signal overlap or interference from d0 impurities .

High-Precision Clinical Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies

In clinical pharmacokinetic studies of Nintedanib, accurate measurement of drug concentration is critical for establishing exposure-response relationships. The use of Nintedanib-d8 as an internal standard directly compensates for matrix effects and sample preparation variabilities inherent in patient plasma samples, enabling precise and reproducible quantification [1]. This is essential for reliable therapeutic drug monitoring (TDM) to guide dosing in individual patients or for population PK modeling.

In Vitro and In Vivo Drug-Drug Interaction (DDI) and Metabolism Studies

Investigating the metabolic pathways and potential drug-drug interactions (DDIs) of Nintedanib requires robust and interference-free quantification of the parent drug and its metabolites in complex in vitro (e.g., hepatocyte incubations) and in vivo (e.g., tissue homogenates) samples. Nintedanib-d8's structural similarity and clean mass spectrometric detection window enable accurate quantitation even in the presence of co-administered drugs or their metabolites, which could otherwise interfere with the assay [1].

Quality Control (QC) and Stability Studies in Pharmaceutical Manufacturing

Nintedanib-d8 serves as a reliable reference standard for analytical method development, method validation (AMV), and routine Quality Control (QC) applications during the commercial production of Nintedanib APIs or finished drug products [1]. Its use ensures the consistency and stability of Nintedanib formulations by providing a stable, well-characterized standard for accurate quantification, crucial for batch release and stability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nintedanib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.